肾上腺素铬

科学研究应用

肾上腺素红一直是各种科学研究的主题,尤其是在20世纪中叶。其一些应用包括:

精神病学研究: 由于其结构与麦角碱相似,肾上腺素红一度被假设与精神分裂症有关.

止血剂:

生物学研究: 肾上腺素红被用于与氧化应激和抗氧化剂活性相关的研究.

作用机制

肾上腺素红主要通过与各种分子靶标的相互作用发挥作用:

生化分析

Biochemical Properties

Adrenochrome is formed by the oxidation of adrenaline . The two major catabolites on this pathway are adrenochrome and adrenolutin . Over the concentration range 0.3-10 microM, more than 80% of the adrenaline oxidation occurred via the adrenochrome pathway .

Cellular Effects

Adrenochrome has been reported to trigger psychotic reactions such as thought disorder and derealization .

Molecular Mechanism

The oxidation reaction that converts adrenaline into adrenochrome occurs both in vivo and in vitro . Silver oxide (Ag2O) was among the first reagents employed for this, but a variety of other oxidizing agents have been used successfully .

Temporal Effects in Laboratory Settings

In laboratory settings, adrenochrome has been observed to trigger effects such as thought disorder and derealization

Metabolic Pathways

Adrenochrome is a part of the adrenochrome pathway, which is a potential catabolic route for adrenaline metabolism . The two major catabolites on this pathway are adrenochrome and adrenolutin .

准备方法

肾上腺素红可以通过肾上腺素的氧化合成。 一种常见的方法是使用氧化银(Ag₂O)作为氧化剂 . 另一种方法是在pH值为4至8的水性介质中使用过硫酸盐,通常存在于铋的水溶性盐中 . 工业生产方法通常侧重于优化产率和纯度,同时考虑成本效益和环境影响 .

化学反应分析

肾上腺素红经历了几种类型的化学反应:

还原: 肾上腺素红可以在特定条件下还原回肾上腺素。

这些反应中常用的试剂包括氧化银、过硫酸盐和其他氧化剂 . 从这些反应中形成的主要产物是肾上腺素红本身、肾上腺素红素和黑色素化合物 .

相似化合物的比较

肾上腺素红与其他几种化合物相似,包括:

肾上腺素(肾上腺素): 肾上腺素红的前体,肾上腺素是一种参与人体“战或逃”反应的激素和神经递质.

肾上腺素红素: 肾上腺素红的一种更稳定的衍生物,肾上腺素红素是在特定条件下形成的,已被研究其对心理健康的潜在影响.

卡巴色林: 肾上腺素红的稳定形式,用作止血剂.

属性

IUPAC Name |

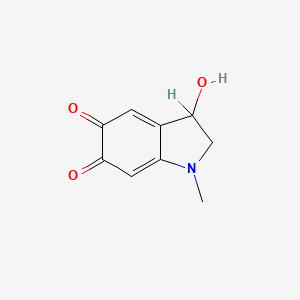

3-hydroxy-1-methyl-2,3-dihydroindole-5,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-10-4-9(13)5-2-7(11)8(12)3-6(5)10/h2-3,9,13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHLQSHHTJORHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=CC(=O)C(=O)C=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871530 | |

| Record name | 3-Hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54-06-8, 7506-92-5 | |

| Record name | Adrenochrome | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adrenochrome | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Adrenochrome | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-1-methylindoline-5,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADRENOCHROME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70G54NQL71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does adrenochrome interact with biological systems and what are the downstream effects?

A1: Adrenochrome interacts with various cellular components, including mitochondria and the sarcoplasmic reticulum, influencing calcium handling and energy production within cells. [, ] Studies have shown that adrenochrome can inhibit calcium binding, calcium uptake, and calcium-stimulated magnesium-dependent adenosine triphosphatase (ATPase) activities in rat heart microsomes. [] This interference with calcium regulation is thought to contribute to its cardiotoxic effects.

Q2: What is the molecular formula, weight, and spectroscopic data of adrenochrome?

A2: Adrenochrome has the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol. Spectroscopically, it is characterized by distinct absorption peaks at approximately 220 nm, 302 nm, and 485 nm. []

Q3: What enzymes are involved in the metabolism of adrenochrome?

A3: Research suggests that both NADPH-cytochrome P450 reductase and DT-diaphorase play a role in adrenochrome metabolism. These enzymes catalyze the one- and two-electron reduction of adrenochrome to its o-semiquinone and o-hydroquinone forms, respectively. [] The enzyme glutathione S-transferase is also believed to be involved in adrenochrome detoxification. []

Q4: How does the presence of reducing agents influence adrenochrome's effects on the heart?

A4: The addition of reducing agents like ascorbic acid or cysteine to adrenochrome-perfused hearts was found to exacerbate ultrastructural damage compared to adrenochrome alone. [] This suggests that the reduction of adrenochrome to other catecholamine oxidation products may contribute to its cardiotoxicity, potentially through the formation of free radicals or interactions with sulfhydryl groups. []

Q5: What is the role of oxygen free radicals in adrenochrome-induced cardiotoxicity?

A5: While adrenochrome itself may not directly generate superoxide anion radicals, its formation and subsequent metabolism involve redox reactions that can indirectly contribute to oxidative stress within cells. [, ] This oxidative stress is thought to be a significant contributor to the cardiotoxic effects observed in various studies.

Q6: How do structural modifications of adrenochrome affect its biological activity?

A6: While adrenochrome itself exhibits biological activity, research indicates that some of its effects might stem from contaminants in commercially available preparations. [] Structural modifications, such as the formation of adrenochrome semicarbazone, are known to alter its pharmacological properties, including its stability and effects on platelet aggregation. [, ] Further research is needed to fully elucidate the structure-activity relationships of adrenochrome and its derivatives.

Q7: How stable is adrenochrome under various conditions, and what strategies can be employed to enhance its stability?

A7: Adrenochrome is known to be unstable in its pure form, readily undergoing oxidation and polymerization. [, ] The development of stable formulations, such as the adrenochrome monosemicarbazone complex, has been crucial for studying its biological effects. [] Strategies to improve stability often involve complexation with stabilizing agents or the development of specific delivery systems.

Q8: What are the known toxicological effects of adrenochrome, and what safety measures should be considered?

A8: Research on adrenochrome toxicity has highlighted its potential to induce cardiac contractile failure and myocardial necrosis, particularly at high concentrations. [, ] These effects are thought to be mediated through its interaction with cellular calcium handling, mitochondrial function, and the generation of reactive oxygen species. [, ] Further research is necessary to fully elucidate the toxicological profile of adrenochrome and establish safe exposure limits.

Q9: What analytical techniques are commonly employed to detect and quantify adrenochrome?

A10: High-performance liquid chromatography (HPLC) coupled with photodiode array detection has been successfully utilized to analyze adrenochrome and related compounds. [] This method allows for the separation and quantification of adrenochrome in complex biological matrices. Additionally, UV-Vis spectrophotometry can be used to track adrenochrome formation and degradation based on its characteristic absorption peaks. []

Q10: What are some key historical milestones in adrenochrome research?

A11: Early research in the 1950s explored the potential role of adrenochrome in schizophrenia, although those theories remain largely unsubstantiated. [, ] Subsequent research focused on understanding its formation, metabolism, and biological effects, particularly in the context of cardiac function and oxidative stress. [, ] More recent studies have investigated its interactions with specific enzymes, including DT-diaphorase and NADPH-cytochrome P450 reductase. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。